

Structure-activity relationship (SAR) of 2-(chlorophenyl)thiazole analogs

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Compound of Interest

Compound Name: *Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate*

Cat. No.: *B163428*

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A comparative guide to the structure-activity relationship (SAR) of 2-(chlorophenyl)thiazole analogs is presented below, with a focus on their anticancer and enzyme inhibitory activities. This guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of key findings, experimental data, and methodologies.

Anticancer Activity of 2-(Chlorophenyl)thiazole Analogs

The 2-(chlorophenyl)thiazole scaffold is a recurring motif in the design of novel anticancer agents. The position of the chloro substituent on the phenyl ring, along with other structural modifications, significantly influences the cytotoxic potency and selectivity of these compounds against various cancer cell lines.

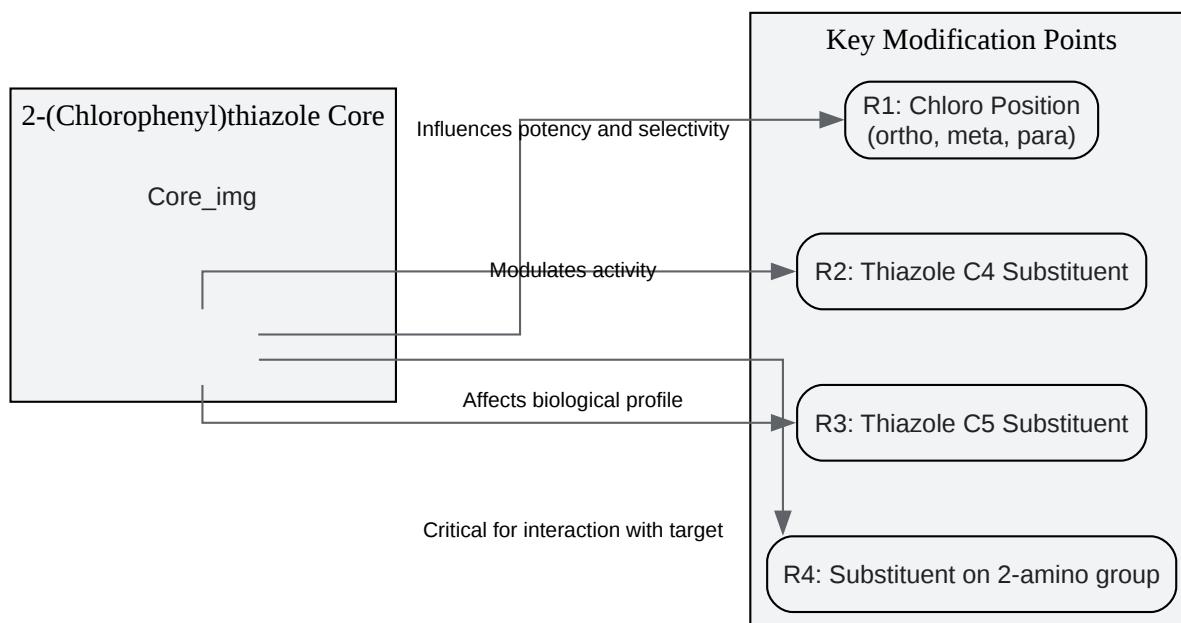
Structure-Activity Relationship Summary

The anticancer activity of 2-(chlorophenyl)thiazole analogs is modulated by the nature and position of substituents on both the thiazole and the phenyl rings. Key observations from various studies indicate that:

- Position of the Chloro Group: The placement of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly impact biological activity. For instance, some studies have shown that a 4-chlorophenyl substitution leads to high activity in certain series of compounds[1].

- Substituents on the Thiazole Ring: Modifications at other positions of the thiazole ring, such as the C4 and C5 positions, as well as the 2-amino group, are crucial for potency. For example, the presence of a 2-aminothiazole moiety is a common feature in many biologically active compounds[2].
- Hybrid Molecules: Incorporating the 2-(chlorophenyl)thiazole moiety into larger, hybrid molecules, such as those combined with pyrazoline or other heterocyclic systems, has been a successful strategy to enhance anticancer effects[3].

The following diagram illustrates the general structure and key modification points for SAR studies of 2-(chlorophenyl)thiazole analogs.



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Caption: Key modification sites influencing the SAR of 2-(chlorophenyl)thiazole analogs.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2-(chlorophenyl)thiazole analogs against various human cancer cell lines.

Compound ID	Structure	Cancer Cell Line	IC50 (µM)	Reference
3e	Thiazole derivative with a 3-chloro-4-nitrophenyl ring and a 4-chlorophenyl ring	Various (NCI-60)	Potent cytotoxic potential	[4]
6d	N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide	K563 (Leukemia)	Comparable to Dasatinib	[5][6]
MCF-7 (Breast)	20.2	[5]		
HT-29 (Colon)	21.6	[5]		
11c, 6g	Chlorine-containing thiazole derivatives	HepG-2, HCT-116, MCF-7	Most potent in the series	[7]
4c	2-[2-[4-Hydroxy-3-chlorobenzyliden]hydrazinyl]-thiazole-4[5H]-one	MCF-7 (Breast)	2.57 ± 0.16	[8]
HepG2 (Liver)	7.26 ± 0.44	[8]		
7b	1-[(2-(4-Chlorophenyl)thiazol-4-	Anticonvulsant activity screen	Protective in seizure models	[1]

yl)methyl)-1H-
1,2,4-triazole

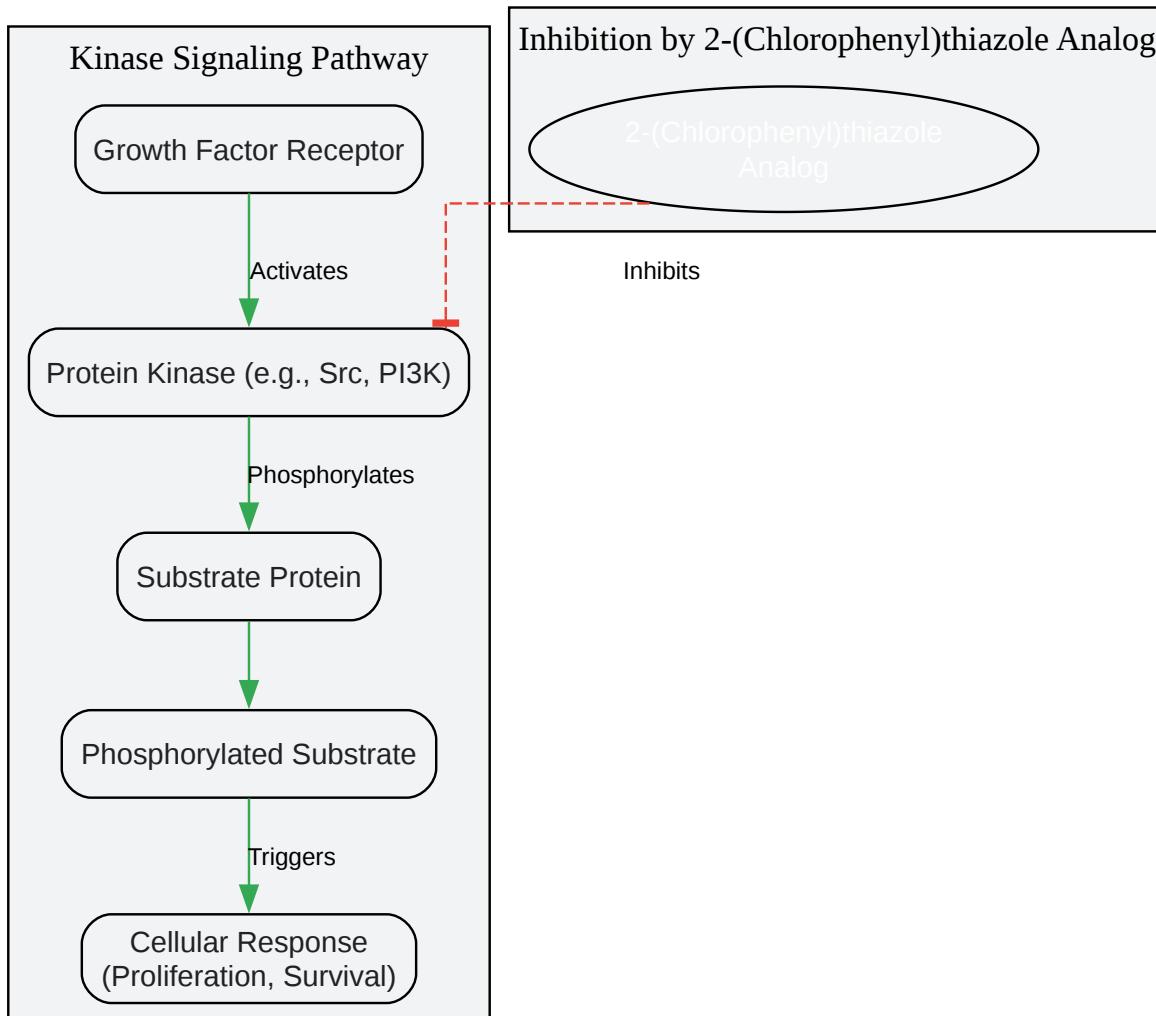
Enzyme Inhibitory Activity

Certain 2-(chlorophenyl)thiazole analogs have been investigated as inhibitors of specific enzymes implicated in disease pathogenesis, such as protein kinases and vascular adhesion protein-1 (VAP-1).

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established template for designing kinase inhibitors.^[6] Dasatinib, a potent pan-Src kinase inhibitor, features a modified 2-aminothiazole core, highlighting the importance of this chemical class in targeting kinases.

The signaling pathway for a generic kinase inhibitor is depicted below.

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Caption: General signaling pathway illustrating kinase inhibition.

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Novel thiazole derivatives have been synthesized and evaluated as inhibitors of VAP-1, a target for diabetic macular edema. A specific analog, compound 35c, which contains a chlorophenyl moiety, demonstrated potent inhibitory activity against both human and rat VAP-1.^[9]

Compound ID	Target Enzyme	IC50 (nM)	Reference
Dasatinib analog	Pan-Src Kinase	Subnanomolar to nanomolar	[6]
3b	PI3K α	86 \pm 5	[4]
mTOR		221 \pm 14	[4]
4c	VEGFR-2	150	[8]
35c	Human VAP-1	20	[9]
Rat VAP-1		72	[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are outlines of common assays used to evaluate the biological activity of 2-(chlorophenyl)thiazole analogs.

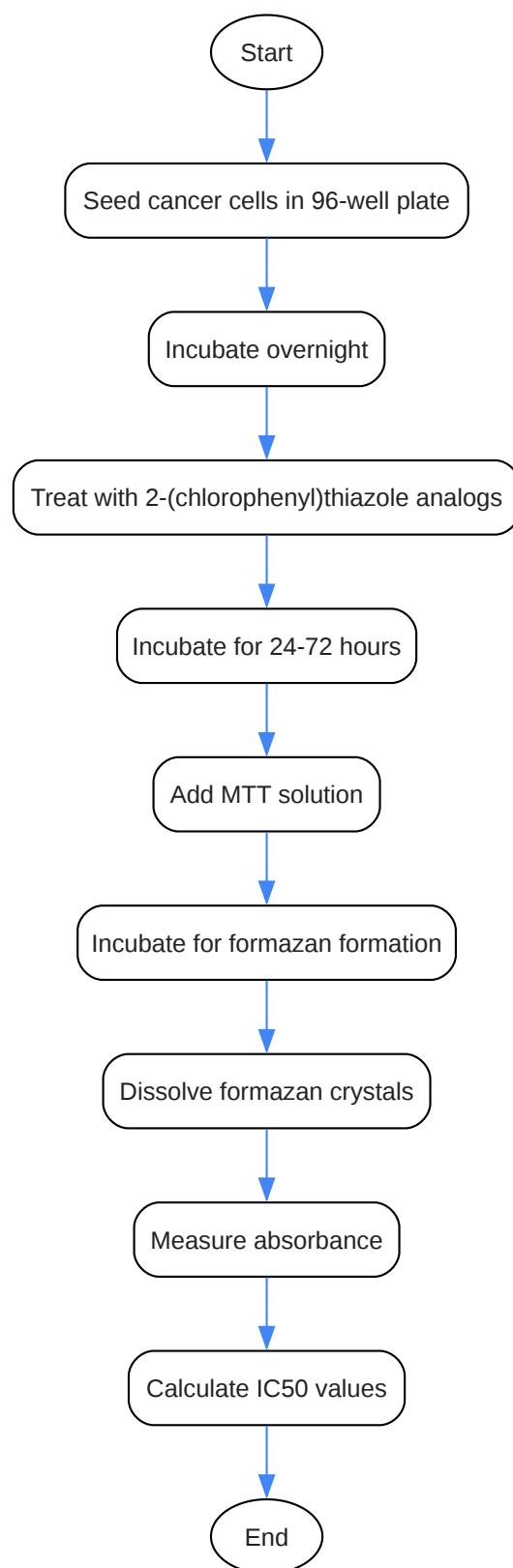
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.[7][8]

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the 2-(chlorophenyl)thiazole analogs and incubated for a specified period (e.g., 24-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

The following diagram outlines the workflow of the MTT assay.



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Caption: Workflow of the MTT assay for cytotoxicity testing.

Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific kinases.

- Assay Components: The assay mixture typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
- Reaction Initiation: The reaction is initiated by the addition of ATP.
- Incubation: The mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
- Reaction Termination: The reaction is stopped, often by the addition of a stop solution.
- Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
- IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Conclusion

The 2-(chlorophenyl)thiazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The structure-activity relationship studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and target selectivity. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize new, more potent and selective 2-(chlorophenyl)thiazole analogs. Further research, including *in vivo* efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds.

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